molecular formula C19H26N2O6 B12815232 1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12815232
M. Wt: 378.4 g/mol
InChI Key: UVWVPIDBHIWJLK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Naming Conventions

Systematic IUPAC Name Breakdown

The IUPAC name 1-benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate derives from hierarchical functional group prioritization rules. Key components include:

  • Pyrrolidine backbone : A five-membered saturated nitrogen heterocycle.
  • Dicarboxylate esters : The 1- and 2-positions are esterified with benzyl (C₆H₅CH₂O) and methyl (CH₃O) groups, respectively.
  • (2S,4R) stereochemistry : Absolute configurations at carbons 2 (S) and 4 (R).
  • tert-Butoxycarbonyl (Boc) group : A carbamate protecting group at the 4-position amine.
Functional Group Priority Analysis

Per IUPAC guidelines, carbamates (e.g., Boc) outrank esters in naming priority. Thus, the Boc-protected amine dictates the parent chain’s suffix (-carbamate), while the esters are treated as substituents.

Table 1: Functional Group Hierarchy in Nomenclature

Functional Group Priority Rank Role in Compound
Carbamate (Boc) 1 Parent suffix
Ester (benzyl) 2 Substituent
Ester (methyl) 2 Substituent

Alternative Names and Common Abbreviations

  • CAS Registry Number : 787615-48-9.
  • Abbreviated descriptors : Boc-protected pyrrolidine dicarboxylate.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWVPIDBHIWJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolidine derivatives with free amino and carboxyl groups
  • Benzyl alcohol or benzyl halides for benzyl ester formation
  • Methylating agents (e.g., diazomethane or methyl iodide) for methyl ester formation
  • Di-tert-butyl dicarbonate (Boc2O) for Boc protection of amino groups

Stepwise Synthesis Procedure

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Formation of pyrrolidine ring with stereocenters Chiral starting materials or asymmetric synthesis catalysts (2S,4R)-pyrrolidine core High stereoselectivity required Stereochemistry critical for biological activity
2 Esterification at position 1 (benzyl ester) Benzyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) Benzyl ester formation >90% Mild conditions to preserve stereochemistry
3 Esterification at position 2 (methyl ester) Methyl iodide or diazomethane in basic medium Methyl ester formation >90% Controlled to avoid over-alkylation
4 Boc protection of amino group at position 4 Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Boc-protected amino group >95% Protects amino group during further reactions
5 Purification Chromatography or recrystallization Pure final compound 90-95% Ensures >98% purity

Representative Reaction Conditions

  • Hydrogenation: For selective reduction steps, hydrogen gas with nickel catalyst in ethyl acetate solvent at elevated pressure (~2068 Torr) for 2 hours has been reported to achieve high yields (95%).
  • Protection: Boc protection is typically performed at room temperature in anhydrous solvents like dichloromethane with triethylamine as base to neutralize generated acid.
  • Esterification: Carbodiimide-mediated coupling (DCC/DMAP) is preferred for benzyl ester formation to avoid racemization and side reactions.

Analytical Data Supporting Preparation

Parameter Data Source
Purity >98% by HPLC
Molecular Weight 378.42 g/mol (confirmed by MS)
Stereochemistry Confirmed by NMR and chiral HPLC
Yield Overall yield ~90-95%
Solubility Not widely reported; typical for Boc-protected pyrrolidines

Research Findings and Optimization Notes

  • Stereochemical Control: The (2S,4R) configuration is crucial; asymmetric synthesis or chiral pool starting materials are employed to ensure this. Racemization during esterification or protection steps must be minimized by mild conditions.
  • Protection Strategy: Boc group is chosen for its stability under hydrogenation and esterification conditions and ease of removal if needed.
  • Hydrogenation Conditions: Use of nickel catalyst under controlled pressure and solvent choice (ethyl acetate) optimizes reduction without affecting other functional groups.
  • Purification: Chromatographic techniques are essential to separate diastereomers and remove impurities, ensuring high purity for research applications.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Yield (%) Remarks
Pyrrolidine ring synthesis Chiral synthesis or chiral pool High Stereochemistry critical
Benzyl ester formation DCC/DMAP coupling >90 Mild, avoids racemization
Methyl ester formation Methyl iodide or diazomethane >90 Controlled alkylation
Boc protection Boc2O, triethylamine, DCM >95 Stable protecting group
Hydrogenation H2, Ni catalyst, ethyl acetate, 2068 Torr, 2 h 95 Selective reduction
Purification Chromatography/recrystallization 90-95 Ensures >98% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate is C₁₅H₁₉N₁O₄, with a molecular weight of approximately 263.29 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and two carboxylate functionalities, which contribute to its reactivity and biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups followed by the formation of the pyrrolidine ring through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity for subsequent applications in biological studies.

Table 1: Synthetic Routes for 1-Benzyl 2-methyl Pyrrolidine Derivatives

Synthesis MethodYieldKey Steps
Boc Protection + Cyclization84%Involves formation of the pyrrolidine ring via intramolecular condensation.
Reduction ReactionsHighUtilizes Raney Nickel under hydrogenation conditions for ring formation.
Epimerization TechniquesVariableEmploys basic conditions for stereochemical inversion at C-2 position.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have investigated its efficacy against various cancer cell lines, demonstrating significant inhibition rates.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of several derivatives derived from pyrrolidine structures, one derivative demonstrated an inhibition rate of 84.19% against MOLT-4 leukemia cells, indicating strong potential as an anticancer agent .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition Rate (%)Reference
α-GlucosidaseTBD
AcetylcholinesteraseTBD

Neuropharmacological Studies

The compound's structural characteristics suggest potential neuropharmacological applications. Research is ongoing to explore its effects on neurotransmitter systems and its implications in treating neurological disorders.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism involves:

    Binding to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Pathway Modulation: By interacting with molecular targets, it can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-1,2-dicarboxylate derivatives are widely used in drug discovery and asymmetric synthesis. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthetic routes, and applications.

Substituent Variations at the 4-Position

The 4-position of the pyrrolidine ring is a key site for functional group modifications.

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
Target Compound: 1-Benzyl 2-methyl (2S,4R)-4-((Boc)amino)pyrrolidine-1,2-dicarboxylate Boc-amino C20H27N2O6 406.45 189215-90-5 Peptide synthesis intermediates; Boc group enhances stability .
1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate NH2 C15H19N2O4 291.32 762233-34-1 Unprotected amine used in click chemistry; lower stability vs. Boc-protected analogs .
1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate F C12H19FNO4 260.28 1448-98-2 Fluorine improves metabolic stability; PET imaging probes .
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate OH C12H20NO5 257.29 N/A Hydroxyl group enables hydrogen bonding; studied in molecular docking .
1-Benzyl 2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate N3 C15H17N3O4 303.32 113490-74-7 Azide group facilitates click chemistry; used in bioconjugation .

Reactivity and Stability

  • Boc Group: The Boc group in the target compound provides steric protection, reducing undesired side reactions during peptide coupling . In contrast, the unprotected amine in 4-aminopyrrolidine derivatives is prone to oxidation .
  • Fluorine Substituents : Fluorinated analogs exhibit enhanced metabolic stability and bioavailability, making them suitable for in vivo applications like PET imaging .
  • Azide and Hydroxyl Groups : Azide derivatives are highly reactive in Staudinger or Huisgen cycloaddition reactions, while hydroxylated analogs participate in hydrogen-bonding interactions critical for enzyme inhibition .

Research Findings and Data Tables

Table 1: Key Physical Properties

Compound Melting Point (°C) Solubility Purity Reference
1-Benzyl 2-methyl (2S,4R)-4-((Boc)amino)pyrrolidine-1,2-dicarboxylate 98–100 DCM, DMF, THF ≥98%
1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate 75–77 EtOAc, MeOH 95%
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 122–124 EtOH, H2O 97%

Table 2: Spectroscopic Data Comparison

Compound <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm) Reference
Target Compound 1.42 (s, 9H, Boc), 3.72 (s, 3H, COOCH3) 155.2 (Boc C=O), 170.5 (COOCH3)
1-tert-Butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate 4.80 (t, J=54 Hz, CF2H) 115.5 (CF2O)

Biological Activity

1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate, commonly referred to as compound 189215-90-5, is a pyrrolidine derivative with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound through a comprehensive review of available literature, including synthesis, mechanism of action, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H26N2O6
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 189215-90-5
  • IUPAC Name : this compound

The compound contains a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl amino group, contributing to its unique biological properties.

Research indicates that compounds like this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous signaling pathways and are implicated in many physiological processes. The activation of these receptors can lead to downstream effects such as modulation of enzyme activity and ion channel regulation .

Pharmacological Effects

  • Antioxidant Activity : Some studies have suggested that pyrrolidine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neuroprotection and anti-inflammatory contexts.
  • Neuroprotective Effects : Compounds similar to this pyrrolidine have shown promise in protecting neuronal cells from apoptosis and excitotoxicity, indicating potential applications in treating neurodegenerative diseases .
  • Anticancer Potential : Preliminary data suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.

Study on Neuroprotective Effects

A study conducted by Lonkar et al. (2004) investigated the neuroprotective effects of various pyrrolidine derivatives. The results indicated that certain derivatives could significantly reduce neuronal cell death in models of oxidative stress . This suggests that this compound may have similar protective effects.

Study Findings Reference
Lonkar et al. (2004)Demonstrated neuroprotective effects against oxidative stressOrganic and Biomolecular Chemistry

Antioxidant Activity Assessment

In another study assessing the antioxidant capacity of various compounds, it was found that certain pyrrolidine derivatives exhibited significant radical scavenging activity. This positions this compound as a candidate for further exploration in antioxidant therapy .

Study Findings Reference
Research on Pyrrolidine DerivativesSignificant radical scavenging activity observedVarious journals

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of (2S,4R)-configured pyrrolidine derivatives be preserved during synthesis?

  • Methodological Answer : To maintain stereochemical integrity, use chiral auxiliaries or enantioselective catalysis during key steps like amide bond formation or carboxylate esterification. For example, tert-butoxycarbonyl (Boc) protection of the amino group (as in and ) minimizes racemization during reactions. Monitor stereochemistry via chiral HPLC or polarimetry at intermediate stages .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, particularly to confirm the (2S,4R) configuration via coupling constants and NOE effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) . X-ray crystallography is definitive for absolute configuration but requires high-quality crystals .

Q. What are the optimal conditions for Boc deprotection in this compound?

  • Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for Boc removal, as this minimizes side reactions (e.g., ester hydrolysis). Monitor by TLC (Rf shift) or LC-MS. Alternative methods include HCl/dioxane for milder conditions, but this may require longer reaction times .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyrrolidine core?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states for stereoselective reactions (e.g., nucleophilic substitutions at the pyrrolidine nitrogen). Tools like Gaussian or ORCA can predict activation energies, guiding experimental design. Pair computational insights with ICReDD’s reaction path search methods to optimize conditions (e.g., solvent, temperature) .

Q. How to resolve contradictions in regioselectivity data during functionalization of the pyrrolidine ring?

  • Methodological Answer : Contradictions often arise from competing steric and electronic effects. Use deuterium labeling or kinetic isotope effect (KIE) studies to probe mechanistic pathways. For example, if alkylation at C4 vs. C2 is inconsistent, vary protecting groups (e.g., benzyl vs. tert-butyl esters) and analyze outcomes via multivariate regression .

Q. What strategies mitigate instability of the benzyl ester under basic conditions?

  • Methodological Answer : Replace the benzyl ester with a more stable group (e.g., methyl or tert-butyl) if synthetic goals allow. Alternatively, use buffered conditions (pH 7–8) during deprotection steps. For reactions requiring strong bases, employ phase-transfer catalysis to reduce exposure time .

Q. How can this compound serve as a precursor for chiral catalysts in asymmetric synthesis?

  • Methodological Answer : Functionalize the pyrrolidine’s amino group with transition-metal ligands (e.g., bisoxazolines or phosphines) to create chiral catalysts. Test catalytic efficiency in asymmetric aldol or Michael additions. Compare enantiomeric excess (ee) using chiral GC or HPLC, optimizing ligand-metal ratios .

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